N-Butyl-N-methylformamide
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1117-72-2 |
|---|---|
Molecular Formula |
C6H13NO |
Molecular Weight |
115.17 g/mol |
IUPAC Name |
N-butyl-N-methylformamide |
InChI |
InChI=1S/C6H13NO/c1-3-4-5-7(2)6-8/h6H,3-5H2,1-2H3 |
InChI Key |
MCZIJQYYIXXDDA-UHFFFAOYSA-N |
SMILES |
CCCCN(C)C=O |
Canonical SMILES |
CCCCN(C)C=O |
Other CAS No. |
1117-72-2 |
Origin of Product |
United States |
Advanced Spectroscopic Characterization and Conformational Analysis of N Butyl N Methylformamide
Vibrational Spectroscopy Applications
Vibrational spectroscopy, particularly Fourier Transform Infrared (FT-IR) spectroscopy, provides detailed insights into the molecular vibrations of N-Butyl-N-methylformamide, allowing for the identification of functional groups and the characterization of different conformational states.
The FT-IR spectrum of this compound is characterized by distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The most prominent of these is the C=O stretching vibration, which typically appears in the range of 1680 to 1630 cm⁻¹ for amides. spectroscopyonline.com This band is particularly sensitive to the local electronic environment and can be used to distinguish between different conformers.
Internal rotation around the C-N bond in formamides is known to be slow due to conjugation between the nitrogen atom and the carbonyl group. nih.gov This restricted rotation gives rise to distinct syn and anti conformers, which can often be observed separately in spectroscopic measurements at room temperature. nih.gov In a study on N-benzhydryl-N-methylformamide, two distinct signals for the methyl protons were observed in the ¹H NMR spectrum, corresponding to two different conformers. nih.gov A similar phenomenon is expected for this compound, where different orientations of the butyl and methyl groups relative to the formyl group would result in unique vibrational signatures.
Key vibrational modes for this compound and their expected FT-IR absorption ranges are summarized in the table below. The precise positions of these bands can shift depending on the conformational state and intermolecular interactions.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| N-H Stretch | Amide (secondary, if present) | 3370 - 3170 |
| C-H Stretch | Alkyl (Butyl, Methyl) | 2960 - 2850 |
| C=O Stretch | Amide | 1680 - 1630 |
| N-H Bend (Amide II) | Amide (secondary, if present) | 1550 - 1510 |
| C-N Stretch | Amide | 1400 - 1200 |
This table is based on general ranges for amides and alkyl groups and specific values for this compound may vary.
Intermolecular interactions, such as hydrogen bonding and solvation, can significantly influence the vibrational frequencies of this compound. The C=O group is a strong hydrogen bond acceptor, and its interaction with protic solvents or other amide molecules will lead to a red shift (a shift to lower wavenumbers) of the C=O stretching band. nih.govresearchgate.net
Studies on N-methylformamide (NMF) have shown that the formation of complexes with molecules like water or even nitrogen leads to noticeable shifts in the vibrational frequencies. nih.gov For instance, when the N-H group of trans-NMF acts as a proton donor in a hydrogen bond, a red shift in the C-H stretching wavenumber is observed. Conversely, when the C=O group acts as a proton acceptor, a blue shift of the C-H stretching wavenumber is triggered. nih.gov Similar effects are anticipated for this compound, where the solvent environment will play a crucial role in determining the observed IR spectrum. The study of these spectral shifts provides valuable information on the nature and strength of intermolecular forces. researchgate.net
Rotational Spectroscopy for Gas-Phase Structure and Dynamics
Rotational spectroscopy is an exceptionally precise technique for determining the gas-phase structure and dynamics of molecules. By analyzing the absorption of microwave and millimeter-wave radiation, it is possible to obtain accurate rotational constants, which are directly related to the molecule's moments of inertia and, consequently, its three-dimensional structure.
For this compound, the presence of the larger butyl group will lead to a more complex rotational spectrum with a higher density of lines. However, the fundamental principles of conformational elucidation remain the same. Each conformer will have a unique set of rotational constants, and by measuring and analyzing the rotational spectrum, it is possible to identify the different conformers present in the gas phase and determine their relative abundances. High-resolution microwave spectroscopy would be capable of resolving the rotational transitions for each conformer, allowing for a detailed structural analysis.
The internal rotation of the methyl and butyl groups in this compound will lead to torsion-rotation interactions in the rotational spectrum. aanda.org These interactions can cause splittings in the rotational lines, and their analysis can provide information about the barriers to internal rotation. The relative intensities of the rotational transitions belonging to different conformers can be used to determine their relative energies and thus their stability.
In N-methylformamide, the trans conformer is calculated to be more stable than the cis conformer. aanda.org A similar preference for a specific conformation is expected for this compound, likely dictated by steric hindrance between the alkyl groups. The analysis of torsion-rotation interactions provides a sensitive probe of the potential energy surface governing the internal motions of the molecule. researchgate.net
To fully characterize the rotational spectrum of this compound, a combination of microwave and millimeter-wave spectrometric techniques would be necessary. aanda.org Fourier transform microwave (FTMW) spectroscopy in the lower frequency range (e.g., 4–26 GHz) would be ideal for resolving the fine and hyperfine structures of the rotational transitions, providing information on nuclear quadrupole coupling if applicable. nih.gov Broadband high-resolution rotational spectroscopy at millimeter-wave frequencies (e.g., 75–116 GHz) would be essential for measuring a large number of rotational transitions and accurately determining the rotational and centrifugal distortion constants. nih.gov The analysis of such a broad-frequency dataset would enable a comprehensive and precise determination of the molecular structure and dynamics of the different conformers of this compound in the gas phase. researchgate.net
Computational Chemistry and Theoretical Investigations of N Butyl N Methylformamide
Quantum Chemical Calculations
Quantum chemical calculations, including Ab Initio and Density Functional Theory (DFT) methods, are fundamental to predicting the molecular properties of N-Butyl-N-methylformamide from first principles.
Ab Initio and DFT calculations are crucial for determining the most stable geometric conformations of this compound. Like other N-substituted amides, the central C-N bond in this compound has a partial double bond character, which leads to rotational restriction and the existence of cis and trans isomers with respect to the arrangement of the butyl and methyl groups around the amide bond.
Theoretical studies on analogous molecules, such as N-methylformamide (NMF), have shown that the trans isomer is generally more stable than the cis isomer. nih.gov For NMF in a low-dielectric solvent like chloroform, the trans isomer is enthalpically favored by approximately -3.71 kJ/mol. nih.gov Quantum chemical calculations using methods like B3LYP/6-311++G** and MP2/6-311++G** confirm the higher stability of the trans isomer. nih.gov It is expected that this compound would exhibit similar conformational preferences, with the trans conformer being energetically favored due to reduced steric hindrance between the larger butyl group and the carbonyl oxygen compared to the smaller methyl group.
The relative energies of different conformers, arising from rotations around the C-N and other single bonds, can be calculated to map out the potential energy surface of the molecule. For instance, studies on trans-N-methylacetamide have utilized Ab Initio Hartree-Fock calculations to determine the equilibrium geometries and relative energies of various conformers. umich.edu A similar approach for this compound would involve optimizing the geometry of each potential conformer to identify the global and local energy minima.
Table 1: Representative Calculated Conformational Energy Differences for a Model Amide (N-methylformamide)
| Isomer | Method | ΔH° (kJ/mol) in CDCl₃ | ΔG° (kJ/mol) in CDCl₃ |
| cis | Experimental (NMR) | 3.71 ± 0.17 | 2.69 |
| trans | Experimental (NMR) | 0 | 0 |
| cis | B3LYP/6-311++G | Varies with model | Varies with model |
| trans | B3LYP/6-311++G | Varies with model | Varies with model |
Note: This table is based on data for N-methylformamide as a model system and is illustrative of the type of data obtained from quantum chemical calculations and experimental validation. nih.gov The exact values for this compound would require specific calculations.
While this compound is a tertiary amide and lacks an N-H bond, preventing it from acting as a classical hydrogen bond donor, its carbonyl oxygen is a strong hydrogen bond acceptor. DFT calculations are employed to study the nature and strength of intermolecular interactions, such as the formation of dimers or larger oligomers. In the pure liquid, dipole-dipole interactions are significant.
Computational studies on similar tertiary amides like N,N-dimethylformamide (DMF) have investigated dimer structures and binding strengths using DFT. researchgate.net For this compound, theoretical calculations would predict the geometry and stability of dimers and oligomers, which are primarily held together by dipole-dipole forces and weaker C-H···O interactions.
In aqueous solutions, the interactions are dominated by hydrogen bonding between the amide's carbonyl oxygen and water molecules. DFT calculations combined with continuum solvation models (like the Polarizable Continuum Model, PCM) can be used to analyze the hydration shell around the molecule. nih.gov Studies on NMF-water complexes have used DFT to investigate the structure, molecular properties, and hydrogen bonding networks, providing insight into how this compound would interact with a polar solvent. semanticscholar.org
Quantum chemical calculations can be used to derive key thermodynamic parameters. By computing the vibrational frequencies of the molecule at its equilibrium geometry, statistical thermodynamics can be applied to calculate properties such as heat capacity, entropy, and enthalpy. These calculations are vital for understanding the molecule's behavior at different temperatures.
The energetics of the amide bond are of significant interest due to its role as a model for the peptide bond in proteins. The rotational barrier around the C-N bond is a critical parameter that can be calculated using quantum chemistry. This is typically done by performing a series of constrained geometry optimizations where the dihedral angle of the amide bond is systematically varied, and the energy is calculated at each point. This provides the energy profile for rotation and the height of the activation barrier between the cis and trans isomers. For N-methylformamide, this barrier is significant, contributing to the distinct existence of the two isomers at room temperature. acs.org
Molecular Mechanics and Molecular Dynamics Simulations
While quantum mechanics provides high accuracy for smaller systems, molecular mechanics (MM) and molecular dynamics (MD) are the methods of choice for studying the conformational dynamics and bulk properties of molecules like this compound.
Molecular dynamics simulations can be used to explore the conformational space of this compound over time. By simulating the molecule's motion, MD can reveal the accessible conformations and the frequency of transitions between them. This allows for the determination of the population distribution of different isomers and conformers at a given temperature.
Classical MD simulations have been extensively used to study the properties of aqueous amide solutions, providing insights into the structuring effect of amides on surrounding water molecules. tandfonline.com Such simulations for this compound would elucidate the structure of its hydration shell and its dynamic behavior in solution. The simulations rely on a force field to describe the potential energy of the system as a function of its atomic coordinates.
The accuracy of MD simulations is critically dependent on the quality of the underlying force field. Force fields like AMBER, CHARMM, and OPLS-AA are collections of parameters that describe the energetics of bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic). tandfonline.comuiuc.edu
For a specific molecule like this compound, parameters may not be available in standard force fields. In such cases, a specific parameterization is required. This process typically involves:
Partial Charge Calculation: Atomic partial charges are determined by fitting them to the electrostatic potential calculated from high-level quantum mechanics. nih.gov
Dihedral Parameter Fitting: The parameters for the dihedral angles, especially around the rotatable bonds like the C-N amide bond and the C-C bonds of the butyl group, are fitted to reproduce the rotational energy profiles obtained from quantum chemical calculations. nih.gov
Validation: The newly developed force field is validated by comparing the results of MD simulations with experimental data or high-level QM calculations. This can include comparing bulk properties like density and heat of vaporization for the pure liquid, or conformational preferences. acs.org
The development of polarizable force fields, which account for the induction effects, represents a further refinement for accurately simulating the behavior of polar molecules like amides. acs.org The Force Field Toolkit (ffTK) is an example of a tool that aids in the parameterization of novel small molecules for use in simulations. nih.gov
Table 2: Components of a Typical Molecular Mechanics Force Field
| Interaction Term | Functional Form | Description |
| Bond Stretching | E = kb(b - b₀)² | Energy associated with stretching a bond from its equilibrium length. |
| Angle Bending | E = kθ(θ - θ₀)² | Energy associated with bending the angle between three bonded atoms. |
| Torsional (Dihedral) | E = Σ Vn[1 + cos(nφ - δ)] | Energy associated with rotation around a central bond. |
| Van der Waals | E = 4ε[(σ/r)¹² - (σ/r)⁶] | Lennard-Jones potential describing short-range repulsion and long-range attraction. |
| Electrostatic | E = (qᵢqⱼ) / (εrᵢⱼ) | Coulomb's law describing the interaction between atomic partial charges. |
This table provides a general overview of the energy terms in a classical force field. uiuc.edu
Theoretical Kinetic Studies and Reaction Pathway Modeling
Research in computational chemistry often prioritizes molecules with significant industrial, biological, or atmospheric relevance. It is possible that this compound has not yet been the subject of in-depth theoretical investigation, or such studies are proprietary and not publicly accessible.
Computational Determination of Rate Coefficients and Branching Ratios for Chemical Reactions
There are no specific studies found that computationally determine the rate coefficients and branching ratios for chemical reactions involving this compound. This type of analysis would typically involve quantum chemical calculations to map out the reaction pathways, followed by statistical rate theory calculations to determine the speed of the reaction and the relative yields of different products.
For analogous, smaller amides like N-methylformamide, such studies have been conducted, often focusing on their atmospheric oxidation by radicals like OH. These investigations provide valuable insights into the general reactivity of the amide functional group but cannot be directly extrapolated to predict the precise kinetic parameters for this compound due to the influence of the butyl and methyl substituents on the electronic structure and steric environment of the molecule.
Potential Energy Surface Analysis of Reactivity Pathways
A potential energy surface (PES) analysis for this compound, which would detail the energy landscape of its chemical reactions, has not been published in the reviewed literature. A PES analysis is a powerful computational tool for visualizing reaction mechanisms, identifying transition states, and determining activation energies.
Without specific computational studies on this compound, it is not possible to present a detailed analysis of its reactivity pathways, including the energetic barriers for different potential reactions such as hydrolysis, oxidation, or thermal decomposition.
Investigation of N Butyl N Methylformamide As a Specialized Solvent and Reagent in Advanced Chemical Processes
Solvent Properties in Polymer Science and Materials Chemistry
The utility of N-Butyl-N-methylformamide as a solvent in the field of polymer chemistry is highlighted by its application in specific polymerization processes.
This compound has been identified as a component in the anionic polymerization of lactams. Specifically, it is mentioned in a patented process for the polymerization of ε-caprolactam, a precursor to Nylon 6. google.com This suggests its utility as a medium that can facilitate the chain-growth process required to form high-molecular-weight polymers from cyclic monomers.
Detailed comparative studies investigating the solvent properties of this compound in direct contrast to other common amide solvents, such as N-methylpyrrolidone (NMP) or Dimethylformamide (DMF), are not extensively available in the reviewed literature. Such studies would be necessary to fully characterize its performance profile, including solvency power and effects on polymer properties, relative to industry-standard solvents.
Role in Organic Synthesis and Catalysis
In organic synthesis, this compound is involved both as a product of specific formylation reactions and as a medium for certain organometallic reactions.
While its direct application as a formylating reagent is not widely documented, the synthesis of this compound itself serves as an example of a condensation reaction. It can be synthesized via an Au/TiO₂-catalyzed aerobic oxidative coupling of N-butylmethylamine with paraformaldehyde. researchgate.netmdpi.com This N-formylation reaction proceeds through the formation of a hemiaminal intermediate, which is subsequently oxidized. researchgate.netmdpi.com The reaction demonstrates a modern approach to forming formamides under aerobic conditions. researchgate.netmdpi.com
Below is a table summarizing the synthesis of this compound and other formamides via this catalytic method.
| Amine Reactant | Product | Yield (%) |
| N-butylmethylamine | This compound | 80 |
| Dibutylamine | N,N-Dibutylformamide | 90 |
| Piperidine | N-Formylpiperidine | 95 |
| Morpholine | N-Formylmorpholine | 98 |
| Data sourced from research on Au/TiO₂-catalyzed aerobic oxidative coupling. researchgate.net |
This compound has been noted for its role as a solvent in indium-promoted Barbier reactions. In this context, it has been found to accelerate the reaction rate when compared to water. The Barbier reaction is a key carbon-carbon bond-forming reaction where an organometallic species is generated in situ. The choice of solvent can significantly influence the reaction's efficiency. However, comprehensive studies detailing the specific effects of this compound on reaction kinetics and stereoselectivity for a range of substrates are limited.
Table: Solvent Effect in Indium-Promoted Barbier Reactions
| Solvent | Relative Reaction Rate |
| Water | Baseline |
| This compound | Accelerated |
| Qualitative comparison based on available information. |
Utility in Separation Science and Chemical Engineering
This compound, a member of the N,N-disubstituted amide family, possesses physicochemical properties that suggest its utility in various separation processes. Its polar, aprotic nature, combined with a relatively high boiling point and the presence of both hydrophobic (butyl) and polar (formamide) moieties, makes it a candidate for specialized applications in electrophoresis and solvent extraction.
While direct studies on this compound as a separation medium in capillary electrophoresis (CE) are not extensively documented, the use of related nonaqueous solvents like formamide (B127407), N-methylformamide (NMF), and N,N-dimethylformamide (DMF) is well-established. nih.govacs.org These solvents are advantageous for the separation of compounds that have poor solubility in water. kirj.ee The principles governing nonaqueous capillary electrophoresis (NACE) are analogous to those in aqueous systems, where separation is based on the differential migration of analytes in an electric field. The choice of an organic solvent can significantly alter separation selectivity by influencing the acid-base behavior, solvation of analytes, and the electroosmotic flow (EOF). kirj.ee
For instance, DMF is recognized as a dipolar aprotic solvent suitable for CE, and its use allows for the establishment of a defined pH scale to control the mobility of analytes like substituted phenols. researchgate.net Similarly, formamide and N-methylformamide have been successfully employed for the chiral separation of pharmaceutical compounds using cyclodextrins as selectors. acs.org In these nonaqueous systems, the binding constants between the analyte and the chiral selector are often different from those in aqueous media, which can be leveraged to achieve challenging separations. acs.org Given its structural similarity, this compound is expected to offer a unique solvation environment, potentially enhancing the separation of moderately nonpolar analytes that are compatible with its mixed hydrophobic/hydrophilic character.
Table 1: Properties of Formamide Solvents Used in Capillary Electrophoresis
| Solvent | Type | Key Application in CE | Reference |
| Formamide | Protic | Background electrolyte solvent for general and chiral separations. nih.govacs.org | nih.govacs.org |
| N-Methylformamide (NMF) | Protic | Chiral separations of pharmaceutical amines. acs.org | acs.org |
| N,N-Dimethylformamide (DMF) | Aprotic | Separation of water-insoluble compounds; defined pH scale. researchgate.net | researchgate.net |
Amide-based solvents are effective agents for the liquid-liquid extraction of aromatic compounds from aliphatic hydrocarbon streams in petroleum refining. Solvents such as N-methylformamide (NMF) have demonstrated high selectivity for aromatic and nitrogen-containing compounds. researchgate.net Studies have shown the capability of NMF to extract heterocyclic nitrogen compounds like quinoline, pyridine, and indole from hydrocarbon mixtures. nih.gov The efficiency of such extractions depends on the solvent's capacity and selectivity, which are governed by intermolecular interactions.
Table 2: Extraction Capabilities of N-Methylformamide (NMF) for Heterocyclic Nitrogen Compounds from n-Hexadecane at 298.15 K
| Compound | Distribution Coefficient (D) | Selectivity (S) |
| Quinoline | 1.58 | 21.2 |
| Pyridine | 0.49 | 6.5 |
| Pyrrole | 0.81 | 10.9 |
| Aniline | 2.15 | 28.9 |
| Indole | 2.21 | 29.7 |
Data derived from studies on N-methylformamide and are illustrative of the potential performance of formamide-based solvents. nih.gov
The design of liquid-liquid extraction processes relies on a thorough understanding of the liquid-liquid equilibrium (LLE) of the involved multicomponent systems. LLE data, which describe the composition of two immiscible liquid phases in equilibrium, are crucial for determining the optimal solvent-to-feed ratio, operating temperature, and number of theoretical stages required for a separation.
Research on related N,N-dialkylamides, such as N,N-dimethylformamide (DMF), provides insight into the expected phase behavior of this compound. LLE studies of DMF with various n-alkanes (hexane, heptane, octane, nonane) show that these systems exhibit an upper critical solution temperature (UCST), above which the components are completely miscible. researchgate.net The UCST for these systems is higher with DMF compared to other amides, indicating that the dipole-dipole interactions between DMF molecules are particularly strong. researchgate.net It is anticipated that this compound would exhibit similar LLE behavior with hydrocarbons, with the size of the butyl group influencing the miscibility gap and the UCST. LLE data for N-methylformamide with cyclohexane and benzene further illustrates the ability of formamides to induce phase separation for the selective extraction of aromatics. researchgate.net
Dielectric Relaxation Studies in Liquid Systems
Dielectric relaxation spectroscopy is a powerful technique for investigating the molecular dynamics of polar liquids. By measuring the complex dielectric permittivity as a function of frequency, information about rotational diffusion, molecular interactions, and the dynamics of hydrogen-bonding networks can be obtained.
The relaxation time is influenced by factors such as molecular size, shape, and intermolecular forces. For N,N-disubstituted amides, the dominant interactions are dipole-dipole forces. recentscientific.com As the size of the alkyl groups increases, the molecular volume and viscosity increase, leading to a longer relaxation time. The data for N,N-dibutylformamide, a close structural analog of this compound, reveals a principal relaxation time of 61 picoseconds at 20°C. This reflects the timescale of the cooperative reorientation of the molecules within the liquid structure. The presence of flexible alkyl chains can also introduce additional, faster relaxation processes related to intramolecular motions, although these are often less prominent in the dielectric spectrum. recentscientific.com
Table 3: Dielectric Relaxation Parameters for Selected N,N-Dialkylformamides at 20°C
| Compound | Principal Relaxation Time (τ₁) [ps] | Static Dielectric Constant (εs) |
| N,N-Dimethylformamide | 9.2 | 37.7 |
| N,N-Diethylformamide | 20.1 | 22.3 |
| N,N-Dibutylformamide | 61 | 11.0 |
Data derived from a comprehensive study on N,N-disubstituted amides. recentscientific.comnih.gov
As an N,N-disubstituted amide, this compound is an aprotic solvent, meaning it lacks a proton-donating hydrogen atom directly attached to the nitrogen. Therefore, it cannot form hydrogen bond chains through self-association in the same way that primary (formamide) or secondary (N-methylformamide) amides can. mdpi.com However, the carbonyl oxygen atom (C=O) possesses lone pairs of electrons and acts as a strong hydrogen bond acceptor. nih.gov
Environmental Chemical Behavior and Atmospheric Degradation Mechanisms of N Butyl N Methylformamide
Atmospheric Transformation Pathways
Once released into the atmosphere, N-Butyl-N-methylformamide is expected to exist primarily in the vapor phase and undergo transformation through various chemical reactions, predominantly initiated by photochemically produced oxidants.
The primary removal mechanism for this compound from the atmosphere is expected to be its reaction with hydroxyl (OH) radicals, which are considered the most important tropospheric oxidant whiterose.ac.uknih.gov. The rate of this reaction determines the atmospheric lifetime of the compound.
For NMF and DMF, the rate coefficients for their reaction with OH radicals show a negative temperature dependence, meaning the reaction rate increases as the temperature decreases rsc.orgresearchgate.netnih.gov. For instance, the rate coefficient for the reaction of OH with NMF shows a very weak positive pressure dependence, while the reaction with DMF appears to be independent of pressure within the experimental ranges of 30–600 mbar rsc.orgresearchgate.netnih.gov.
Table 1: Kinetic Parameters for the Reaction of OH Radicals with N-substituted Formamides
| Compound | Rate Coefficient (k) at 298 K (cm³ molecule⁻¹ s⁻¹) | Temperature Dependence Parameterization | Pressure Dependence | Reference |
|---|---|---|---|---|
| N-methylformamide (NMF) | (1.03 ± 0.23) × 10⁻¹¹ | k(T) = (1.3 ± 0.4) × 10⁻¹² exp(3.7 kJ mol⁻¹ / RT) | Very weak positive | whiterose.ac.uknih.govrsc.org |
| N,N-dimethylformamide (DMF) | Not explicitly stated, but negative T dependence observed | k(T) = (5.5 ± 1.7) × 10⁻¹³ exp(6.6 kJ mol⁻¹ / RT) | Independent | rsc.orgnih.gov |
Note: The table is interactive and can be sorted by column.
The reaction of this compound with OH radicals initiates a series of photo-oxidation reactions. The specific products formed depend on which hydrogen atom is abstracted by the OH radical. Drawing parallels from studies on NMF and DMF, several primary atmospheric products can be anticipated rsc.orgresearchgate.netnih.gov.
For N-methylformamide, atmospheric photo-oxidation leads to the formation of methyl isocyanate (CH₃NCO) as the major product (around 65% yield), along with (CHO)₂NH and NOx-dependent amounts of CH₂NH and the nitramine CH₃NHNO₂ rsc.orgresearchgate.netnih.gov. The reaction is initiated by H-abstraction from the methyl and formyl groups rsc.org.
By analogy, the photo-oxidation of this compound is expected to proceed through similar pathways:
H-abstraction from the N-butyl group: This would lead to the formation of various radicals that, after reacting with O₂, would likely result in the formation of butyl isocyanate and other oxygenated products.
H-abstraction from the N-methyl group: This pathway would be expected to yield N-butyl-N-formyl-nitrosamine and other degradation products.
H-abstraction from the formyl group: This would lead to the formation of a radical that could subsequently decompose or react with other atmospheric species.
The primary atmospheric products are therefore predicted to be a mixture of isocyanates, amides, and nitramines, with the exact branching ratios being currently unknown.
Degradation Mechanisms in Aquatic and Terrestrial Environments
When this compound is released into water or soil, it is subject to both abiotic and biotic degradation processes that determine its persistence in these environmental compartments.
Abiotic degradation refers to the breakdown of a chemical without the involvement of living organisms. For this compound, the most relevant abiotic process in aquatic and soil environments is hydrolysis.
Amides, in general, are known to hydrolyze very slowly under typical environmental conditions (neutral pH) nih.gov. The hydrolysis of formamide (B127407) and related compounds can be catalyzed by acids or bases researchgate.net. The acid-catalyzed hydrolysis of amides typically involves the protonation of the carbonyl oxygen, followed by a nucleophilic attack by water, leading to the formation of a carboxylic acid and an amine (or their corresponding salt) study.com.
For this compound, the expected hydrolysis products would be butyric acid and methylamine (B109427). However, this process is anticipated to be slow in the absence of strong acidic or basic conditions, suggesting that hydrolysis is not a rapid degradation pathway in most natural waters and soils nih.gov.
Biodegradation by microorganisms is a significant pathway for the environmental degradation of many organic compounds, including amides nih.gov. Studies on N,N-dimethylformamide (DMF) have identified several bacterial strains capable of using it as a source of carbon and nitrogen nih.govresearchgate.net.
Two primary aerobic degradation pathways have been proposed for DMF, which can serve as models for this compound biorxiv.org:
Pathway I (Hydrolytic): This involves an enzyme (DMFase) that hydrolyzes DMF to formate (B1220265) and dimethylamine (B145610). The dimethylamine is then further metabolized biorxiv.org. A similar hydrolytic cleavage of this compound would yield formic acid and N-butyl-N-methylamine.
Pathway II (Oxidative): This pathway involves sequential oxidative demethylations. For DMF, this leads to N-methylformamide (NMF), formaldehyde (B43269), and formamide, which are then further degraded biorxiv.orgresearchgate.net. For this compound, a similar oxidative pathway could involve the removal of either the methyl or the butyl group.
Anaerobic degradation of DMF is also possible, often involving microbial consortia where facultative bacteria perform the initial breakdown and methanogens utilize the intermediates biorxiv.orgbohrium.com. Given the structural similarities, it is plausible that this compound is also susceptible to microbial degradation in both aerobic and anaerobic environments, though specific rates and microbial species involved are unknown taylorfrancis.com.
Formation of Secondary Atmospheric Species and Their Chemical Implications (e.g., Isocyanates, Nitramines)
As discussed in the atmospheric transformation section, the photo-oxidation of this compound is expected to generate secondary atmospheric pollutants. These secondary species can have their own environmental and health implications.
Based on studies of N-methylformamide, the formation of isocyanates is a significant outcome of its atmospheric degradation rsc.orgresearchgate.netnih.gov. Therefore, the degradation of this compound is a likely atmospheric source of butyl isocyanate and methyl isocyanate . Isocyanates are a class of reactive compounds used in the production of polyurethanes and other polymers. Their release into the atmosphere is of concern due to potential respiratory effects.
Furthermore, the photo-oxidation of N-alkyl amides has been shown to have the potential to form nitramines rsc.orgresearchgate.net. The reaction of N-methylformamide with OH radicals can lead to the formation of N-methylnitramine (CH₃NHNO₂) nih.gov. It is therefore highly probable that the atmospheric degradation of this compound contributes to the formation of N-methyl-N-butylnitramine . Nitramines are of environmental interest due to their potential toxicity and persistence.
The formation of these secondary pollutants highlights the importance of understanding the complete atmospheric lifecycle of this compound, as the degradation products may pose different or greater environmental risks than the parent compound.
Structure-Activity Relationships (SARs) in Environmental Chemistry
Structure-Activity Relationships (SARs) are a cornerstone of modern environmental chemistry, providing a framework for predicting the environmental fate and effects of a chemical based on its molecular structure. For this compound, SARs analysis allows for an estimation of its environmental behavior by examining its constituent functional groups and comparing them to structurally similar compounds with known environmental properties. The key structural features of this compound that dictate its environmental degradation and behavior are the amide group, the N-methyl group, and the N-butyl group.
The presence of the amide bond is a critical determinant of the compound's reactivity and susceptibility to degradation. Generally, amides are relatively stable to hydrolysis under neutral environmental pH conditions. However, the rate of hydrolysis can be influenced by the nature of the substituents on the nitrogen atom. In the case of this compound, a tertiary amide, hydrolysis is expected to be slower than for primary and secondary amides under similar conditions.
Biodegradation is anticipated to be a significant pathway for the environmental degradation of this compound, a prediction supported by data from structurally related compounds like N,N-dimethylformamide (DMF). For DMF, biodegradation is the primary degradation process in surface water and soil, proceeding through intermediates such as formic acid and dimethylamine, which are then further mineralized to ammonia, carbon dioxide, and water canada.cainchem.org. By analogy, this compound is likely to undergo similar initial enzymatic attacks, likely targeting the amide bond or the alkyl chains.
The length of the alkyl chains can influence the rate of biodegradation. While longer alkyl chains can sometimes lead to decreased water solubility and bioavailability, potentially slowing degradation, they can also provide a larger carbon source for microbial metabolism. Some studies on other classes of organic compounds have shown that biodegradation rates can increase with longer alkyl chain lengths up to a certain point, as this may enhance the selection of a microbial community capable of metabolizing the compound researchgate.net. Therefore, the n-butyl group in this compound, compared to the methyl group in DMF, may influence the rate and potentially the pathway of its biodegradation.
In the atmosphere, the dominant degradation mechanism for organic compounds is typically reaction with photochemically generated hydroxyl (OH) radicals. The atmospheric photo-oxidation of N,N-dimethylformamide and N-methylformamide is known to produce methyl isocyanate nilu.com. It is plausible that this compound would undergo a similar atmospheric degradation process, initiated by H-atom abstraction from the N-alkyl groups by OH radicals. The presence of the butyl group, with its multiple secondary C-H bonds, provides additional sites for OH radical attack compared to the methyl groups of DMF, which could lead to a faster atmospheric degradation rate for this compound.
The following interactive data table summarizes the structural features of this compound and its analogues, and the predicted influence of these structures on their environmental behavior based on SAR principles.
| Compound Name | Chemical Structure | Key Structural Features | Predicted Environmental Behavior based on SARs |
| This compound | CCCN(C)C=O | Tertiary amide, N-butyl group, N-methyl group | - Moderate susceptibility to biodegradation, potentially faster than DMF due to the longer alkyl chain. - Slower hydrolysis compared to primary and secondary amides. - Atmospheric degradation likely initiated by OH radical attack on the butyl and methyl groups. |
| N,N-Dimethylformamide (DMF) | CN(C)C=O | Tertiary amide, two N-methyl groups | - Readily biodegradable in water and soil canada.cainchem.org. - Slow hydrolysis under typical environmental conditions. - Atmospheric photo-oxidation leads to the formation of methyl isocyanate nilu.com. |
| N-Methylformamide (NMF) | CNC=O | Secondary amide, one N-methyl group | - Expected to be biodegradable. - More susceptible to hydrolysis than tertiary amides. - Atmospheric photo-oxidation also produces methyl isocyanate nilu.com. |
| Formamide | NC=O | Primary amide | - Generally biodegradable. - Most susceptible to hydrolysis among the formamides. - Atmospheric photo-oxidation leads to isocyanic acid nilu.com. |
Future Research Directions and Emerging Avenues for N Butyl N Methylformamide
Development of Novel and Green Synthetic Strategies
The synthesis of amides is a cornerstone of organic chemistry, yet traditional methods often involve hazardous reagents and generate significant waste. The development of novel and green synthetic strategies for N-Butyl-N-methylformamide is crucial for aligning its production with the principles of sustainable chemistry. Future research should focus on several promising avenues:
Enzymatic Synthesis: Biocatalysis, particularly using enzymes like lipase, offers a highly selective and environmentally benign route to amide bond formation. Research into identifying or engineering enzymes that can efficiently catalyze the reaction between an N-butyl-N-methylamine precursor and a suitable formylating agent could lead to a sustainable manufacturing process.
Solvent-Free and Alternative Solvent Systems: Moving away from conventional volatile organic solvents is a key goal of green chemistry. Investigating solvent-free reaction conditions or the use of greener alternatives like water, ionic liquids, or deep eutectic solvents for the synthesis of this compound is a critical research direction. rsc.org The use of a water extract of pomelo peel ash (WEPPA) for nitrile hydrolysis to amides showcases the potential of bio-based solvent systems.
Catalytic Approaches: Developing novel catalysts can significantly improve the efficiency and atom economy of the synthesis. This includes exploring metal- and solvent-free methods, which have been shown to be effective for producing other amides under mild conditions. echemi.com Additionally, employing heterogeneous catalysts could simplify product purification and catalyst recycling.
Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control. Applying flow chemistry to the synthesis of this compound could enable more efficient and safer production, particularly for exothermic reactions.
| Synthetic Strategy | Description | Potential Advantages |
|---|---|---|
| Enzymatic Synthesis | Utilization of biocatalysts like lipases for amide bond formation. | High selectivity, mild reaction conditions, reduced environmental impact. |
| Alternative Solvents | Employing green solvents such as water, ionic liquids, or bio-based solvents. rsc.org | Reduced toxicity and environmental pollution. vibesproject.eu |
| Metal- and Solvent-Free Synthesis | Conducting reactions without the use of metal catalysts or organic solvents. echemi.com | Improved atom economy, simplified purification, lower cost. echemi.com |
| Flow Chemistry | Performing synthesis in a continuous flow reactor. | Enhanced safety, better process control, and scalability. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring and In Situ Studies
A deeper understanding of reaction kinetics and mechanisms is essential for optimizing the synthesis of this compound. Advanced spectroscopic techniques that allow for real-time, in situ monitoring are invaluable tools for achieving this. Future research should leverage these technologies to gain detailed insights into the formation of this compound.
In Situ FTIR and Raman Spectroscopy: Techniques like ReactIR™ (in-situ Fourier Transform Infrared) can track the concentration of reactants, intermediates, and products in real-time, providing crucial data on reaction rates and endpoints. Applying these methods to the synthesis of this compound would enable precise control over reaction parameters.
Process Mass Spectrometry: Real-time mass spectrometry can offer detailed information about the species present in a reaction mixture, aiding in the identification of transient intermediates and byproducts. This can be particularly useful for elucidating complex reaction mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Advances in NMR technology, including flow-NMR, allow for the continuous monitoring of reactions. This can provide rich structural information about the species involved in the synthesis of this compound as the reaction progresses.
| Spectroscopic Technique | Information Provided | Application in this compound Synthesis |
|---|---|---|
| In Situ FTIR (e.g., ReactIR™) | Real-time concentration profiles of reactants, intermediates, and products. | Reaction kinetics, endpoint determination, process optimization. |
| Process Mass Spectrometry | Identification of reaction components, including transient species and impurities. | Mechanistic studies, byproduct analysis. |
| Flow NMR Spectroscopy | Continuous structural analysis of the reaction mixture. | Detailed mechanistic insights, structural confirmation of intermediates. |
Refinement of Computational Models for Complex Intermolecular Interactions and Condensed Phase Behavior
Computational chemistry provides a powerful lens for understanding and predicting the behavior of molecules. For this compound, refining computational models is key to understanding its properties and interactions at a molecular level.
Modeling Intermolecular Interactions: Developing more accurate force fields and quantum mechanical methods to describe the non-covalent interactions of this compound with itself and with other molecules is a critical research area. This will enable better prediction of its physical properties, such as boiling point, viscosity, and solubility.
Simulating Condensed Phase Behavior: Molecular dynamics and Monte Carlo simulations can provide insights into the liquid structure and dynamics of this compound. These simulations can help in understanding its behavior as a solvent and in designing new applications.
Predicting Spectroscopic Properties: High-level ab initio calculations can be used to predict the vibrational and electronic spectra of this compound. These theoretical predictions can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of its electronic structure.
Future research in this area will benefit from the integration of machine learning and artificial intelligence to develop more predictive models from large datasets of experimental and computational results.
Exploration of this compound in Sustainable Chemical Processes and Materials Science
The unique properties of this compound suggest its potential utility in a range of sustainable chemical processes and as a component in advanced materials.
Green Solvent Applications: Substituted amides like N,N-dimethylformamide (DMF) are widely used as solvents, but their toxicity is a concern. vibesproject.eu this compound could potentially serve as a greener alternative in certain applications, and research into its solvency power, biodegradability, and toxicity profile is needed. Its use as a solvent in organic reactions, such as indium-promoted Barbier reactions, has been explored for the related compound N-methylformamide, suggesting a potential avenue for investigation. acs.org
Polymer Synthesis and Modification: Formamides and their derivatives can be used as building blocks or solvents in the synthesis of polymers. rsc.orgncl.res.in Future research could explore the incorporation of this compound into polymer backbones to impart specific properties, or its use as a solvent for the synthesis and processing of high-performance polymers. umich.eduuctm.edu
Applications in Materials Science: The polar nature of this compound makes it a candidate for use in electrolytes for batteries or as a component in functional fluids. Its potential role in the formation of nanomaterials or as a medium for enzymatic reactions in non-aqueous environments also warrants investigation.
Comprehensive Environmental Fate Modeling and Remediation Strategies for Substituted Amides
As with any chemical, a thorough understanding of the environmental fate and potential impact of this compound is essential. Future research should focus on developing a comprehensive picture of its behavior in the environment and on creating effective remediation strategies.
Environmental Fate Modeling: Utilizing models like the EQuilibrium Criterion (EQC) model can help predict how this compound will partition between different environmental compartments such as air, water, soil, and sediment. nih.gov Studies on its persistence, mobility, and potential for bioaccumulation are necessary to assess its environmental risk.
Biodegradation Studies: Investigating the microbial degradation of this compound is crucial for understanding its natural attenuation in the environment. Aerobic and anaerobic degradation pathways should be explored, building on existing knowledge of the biodegradation of related compounds like DMF and N-methylformamide. biorxiv.orgresearchgate.netresearchgate.net Identifying microorganisms and enzymes capable of breaking down this compound could lead to bioremediation solutions.
Remediation Technologies: For potential contamination scenarios, research into effective remediation technologies is needed. This could include bioremediation approaches that utilize specialized microorganisms, as well as chemical oxidation or reduction processes. nih.govmdpi.com Surfactant-enhanced soil washing is another potential strategy for removing amides from contaminated soils. mdpi.com The development of combined plant-microorganism remediation schemes could also offer a sustainable solution. nih.gov
A proactive approach to understanding and managing the environmental lifecycle of this compound will be critical for its responsible development and application.
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for N-butyl-N-methylformamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves alkylation of methylformamide with butyl halides or transamidation reactions. Critical parameters include temperature (optimized at 50–70°C), solvent polarity (polar aprotic solvents like DMF enhance reactivity), and catalyst selection (e.g., K₂CO₃ for deprotonation). Impurity profiles must be monitored via HPLC with C18 columns and UV detection at 210 nm to identify byproducts like unreacted amines or formamide derivatives .
Q. How can researchers ensure high purity of this compound for spectroscopic characterization?
- Methodological Answer : Purification via fractional distillation (boiling point ~180–190°C) or silica gel chromatography (eluent: ethyl acetate/hexane, 3:7 v/v) is recommended. Residual solvents and impurities should be quantified using GC-MS with a DB-5 column, referencing USP standards for formamide derivatives .
Q. What analytical techniques are most reliable for structural confirmation of this compound?
- Methodological Answer : Combine ¹H/¹³C NMR (δ 8.1 ppm for formyl proton, δ 3.1–3.3 ppm for N-methyl and N-butyl groups) with FT-IR (C=O stretch at ~1670 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 130.12 .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Use fume hoods and nitrile gloves to prevent dermal exposure. Monitor airborne concentrations via NIOSH Method 2014, with permissible exposure limits (PEL) <10 ppm. Emergency procedures should include neutralization of spills with activated carbon .
Advanced Research Questions
Q. How can computational chemistry elucidate the reaction mechanisms of this compound in nucleophilic substitutions?
- Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model transition states and activation energies. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms. Solvent effects can be simulated using the SMD model .
Q. What experimental designs resolve contradictions in this compound’s stability under varying pH and temperature?
- Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-QTOF-MS and correlate with pH-dependent hydrolysis pathways (e.g., formic acid formation at pH <3). Use DOE (Design of Experiments) to identify critical factors .
Q. How should researchers address discrepancies in spectroscopic data between synthetic batches?
- Methodological Answer : Apply multivariate analysis (PCA or PLS) to NMR/IR datasets to identify outlier batches. Investigate solvent lot variability (e.g., deuterated chloroform purity) and moisture content using Karl Fischer titration. Cross-reference with NIST spectral libraries .
Q. What strategies identify and quantify degradation products of this compound in long-term storage?
- Methodological Answer : Use stability-indicating HPLC methods with gradient elution (acetonitrile/water + 0.1% TFA) to separate degradation products. Validate against spiked impurities (e.g., N-methylformamide) with LOQ ≤0.05%. Structural confirmation via tandem MS/MS fragmentation patterns .
Key Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
